molecular formula C5H5N5 B015015 1H-Pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2380-63-4

1H-Pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B015015
CAS No.: 2380-63-4
M. Wt: 135.13 g/mol
InChI Key: LHCPRYRLDOSKHK-UHFFFAOYSA-N
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Description

Pyrazoloadenine is a heterocyclic compound that belongs to the family of pyrazoles and adenines. It features a nitrogen-nitrogen bond, making it a significant compound in medicinal chemistry and functional materials. Pyrazoloadenine is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazoloadenine typically involves the reaction of pyrazole derivatives with adenine derivatives under specific conditions. One common method is the condensation reaction between 4-nonsubstituted pyrazolones and adenine in the presence of a catalyst. The reaction conditions often include a temperature range of 80-120°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of pyrazoloadenine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrazoloadenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloadenine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Pyrazoloadenine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of functional materials, such as catalysts and sensors

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pyrazoloadenine

Pyrazoloadenine stands out due to its unique combination of pyrazole and adenine structures, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .

Properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCPRYRLDOSKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062362
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
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Molecular Weight

135.13 g/mol
Source PubChem
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CAS No.

2380-63-4, 20289-44-5
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 4-Aminopyrazolo(3,4-d)pyrimidine
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Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Synthesis routes and methods

Procedure details

3-Iodo-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2.00 g, 5.81 mmol), 1-methyl-4-piperidone (2.14 mL, 17.42 mmol), sodium triacetoxyborohydride (2.45 g, 11.62 mmol) and glacial acetic acid (1.05 g, 17.42 mmol) were mixed with 1,2-dichloroethane (75 mL). The reaction mixture was stirred at room temperature for 6 hours and saturated sodium bicarbonate solution was added to adjust the PH to about 8. The solid was collected by filtration to give 3-Iodo-1-[1-(1-methylpiperidin-4-yl)]-piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2.39 g, 93%). 1H NMR (DMSO-d6) δ 1.52 (m, 2H), 1.75 (m, 2H), 1.87 (m, 2H), 2.05 (m, 4H), 2.24 (s, 3H), 2.28 (m, 3H), 2.91 (m, 2H), 3.00 (m, 2H), 4.55 (m, 1H), 8.18 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary molecular targets of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

A1: Research indicates that this compound derivatives exhibit affinity for various kinases, including Src family kinases [, , , ], Bruton’s tyrosine kinase (BTK) [, , ], and RET kinase []. They act as competitive inhibitors, vying with ATP for the binding site on these kinases.

Q2: How does inhibition of Src kinase by this compound derivatives impact cellular processes?

A2: Inhibition of Src kinase by compounds like PP1 (1-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) can influence a range of cellular events. For instance, it has been shown to:

  • Reduce hypoxia-inducible factor-1α (HIF-1α) expression: This effect is observed in hepatic stellate cells (HSCs) and contributes to the alleviation of liver fibrosis. []
  • Suppress UVB-induced COX-2 expression: This inhibition occurs through the blockade of Fyn kinase activity, a member of the Src kinase family. []
  • Prevent cortactin phosphorylation and translocation: This disruption impacts cytoskeletal remodeling in smooth muscle cells, affecting processes like cell migration. []

Q3: Can you elaborate on the downstream consequences of BTK inhibition by this compound derivatives?

A3: Inhibition of BTK, a key player in B cell receptor signaling, leads to a cascade of effects:

  • Impaired B cell activation: This disruption interferes with the proliferation and survival of B cells, making it relevant for treating B cell malignancies. []
  • Reduced phosphorylation of downstream kinases: This includes Akt (Protein Kinase B) and ERK1/2, further attenuating the signaling pathways involved in B cell activation and proliferation. []

Q4: What are the implications of inhibiting RET kinase with this compound derivatives?

A4: RET kinase inhibition holds therapeutic potential, particularly in the context of cancer:

  • Suppression of tumor cell growth: Compounds like those derived from 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines demonstrate efficacy against RET-driven cancers, such as certain types of thyroid cancer. [, ]

Q5: What is the molecular formula and molecular weight of the parent compound this compound?

A5: The molecular formula of this compound is C5H5N5, and its molecular weight is 135.13 g/mol.

Q6: What spectroscopic techniques are commonly employed to characterize this compound derivatives?

A6: Researchers utilize a combination of spectroscopic methods for structural elucidation, including:

  • NMR Spectroscopy (1H NMR and 13C NMR): This technique provides insights into the proton and carbon environments within the molecule, aiding in structure determination. [, , ]
  • IR Spectroscopy: IR spectra offer information about the functional groups present in the molecule, such as characteristic stretching and bending vibrations. [, ]
  • Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity and purity. [, ]
  • X-ray Crystallography: When feasible, obtaining a single-crystal X-ray structure provides the most definitive three-dimensional structural information. [, ]

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